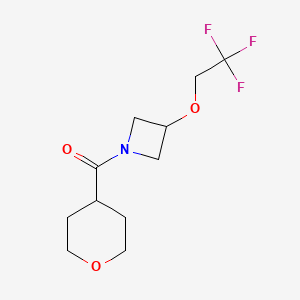

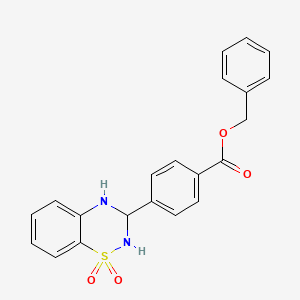

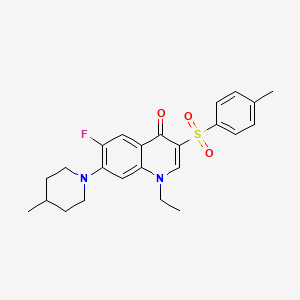

![molecular formula C17H16ClFN2O2 B2523361 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide CAS No. 1436162-82-1](/img/structure/B2523361.png)

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide, also known as GSK461364, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many cancer cells. GSK461364 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.

Applications De Recherche Scientifique

Discovery and Clinical Trials The compound has been identified as a potent and selective Met kinase inhibitor. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Synthesis and Computational Studies This compound and its derivatives have been synthesized and characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported the experimental results, with investigations into non-linear optical (NLO) properties and molecular docking analyses, indicating potential for inhibition of tubulin polymerization and anticancer activity (R. Jayarajan et al., 2019).

Material Science Applications Aromatic polyamides containing the compound as part of their structure have been synthesized and characterized, showing potential applications in material science due to their solubility in organic solvents, transparent and flexible film formation capabilities, and high thermal stability (S. Hsiao et al., 1999).

Molecular Interactions and Structural Analysis The compound's derivatives exhibit unconventional hydrogen bonding and π-stacking in their crystal structures, providing insights into the supramolecular architectures and interactions important for material design and pharmaceutical applications (Colin R. Wilson & O. Munro, 2010).

Antidepressant and Nootropic Agents Derivatives of the compound have been synthesized and evaluated as potential antidepressant and nootropic agents, showing dose-dependent activities in preclinical models. This suggests the compound's framework could be useful for developing new CNS-active agents (Asha B. Thomas et al., 2016).

Antibacterial and Antitubercular Activities Design and synthesis of derivatives linked to pyridine have demonstrated potent antitubercular and antibacterial activities, with significant activity against Mycobacterium tuberculosis and common bacterial strains. This highlights the compound's potential as a scaffold for developing new antibacterial agents (S. Bodige et al., 2019).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .

Mode of Action

Similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Biochemical Pathways

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may have significant biological effects.

Action Environment

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may be stable under a variety of conditions.

Propriétés

IUPAC Name |

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-15-10-12(4-7-20-15)16(22)21-17(5-8-23-9-6-17)13-2-1-3-14(19)11-13/h1-4,7,10-11H,5-6,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALGVNVXOCJEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

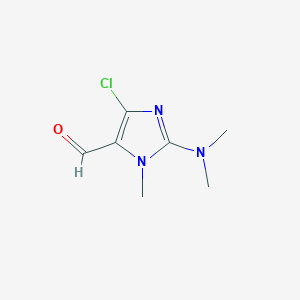

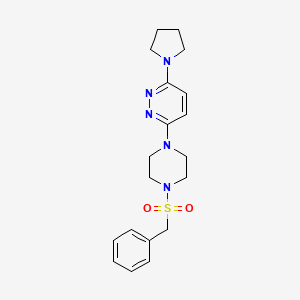

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

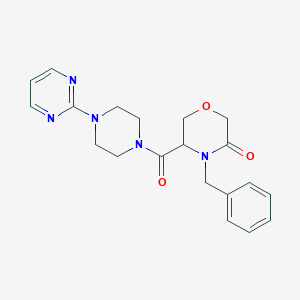

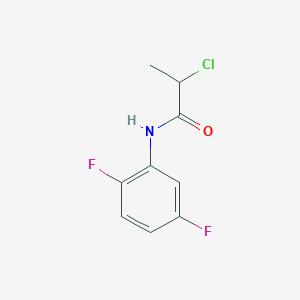

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

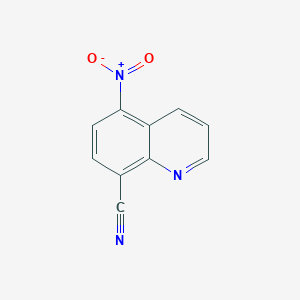

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

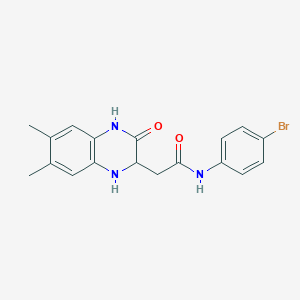

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)